molecular formula C10H12FN5O4 B12363089 2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B12363089
M. Wt: 285.23 g/mol
InChI Key: VDOWHLFGBWKXJC-MRJHDXJTSA-N
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Description

2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a synthetic nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the sugar moiety, which is a fluorinated ribose derivative.

    Glycosylation: The fluorinated ribose is then glycosylated with a purine base, specifically 2-amino-6-chloropurine, under acidic conditions to form the nucleoside analog.

    Deprotection and Purification: The final step involves deprotection of the hydroxyl groups and purification of the compound using chromatographic techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The amino group can undergo substitution reactions with various electrophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Medicine: It is investigated for its therapeutic potential in treating viral infections and certain types of cancer.

    Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This can result in the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and RNA polymerase.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one
  • 8-methoxyguanosine
  • 2-thioadenosine

Uniqueness

2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to the presence of the fluorine atom, which enhances its stability and biological activity. This fluorinated nucleoside analog exhibits improved pharmacokinetic properties compared to its non-fluorinated counterparts, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C10H12FN5O4

Molecular Weight

285.23 g/mol

IUPAC Name

2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12FN5O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4?,6+,9-/m1/s1

InChI Key

VDOWHLFGBWKXJC-MRJHDXJTSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)CO)F)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)F)O)N=C(NC2=O)N

Origin of Product

United States

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